Cas no 2227806-63-3 (rac-(1R,2R)-2-4-(methoxycarbonyl)thiophen-2-ylcyclopropane-1-carboxylic acid)

Technical Introduction: rac-(1R,2R)-2-[4-(Methoxycarbonyl)thiophen-2-yl]cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a thiophene moiety with a methoxycarbonyl substituent. This compound is of interest in synthetic and medicinal chemistry due to its rigid cyclopropane ring, which imparts conformational constraint, and the thiophene group, which enhances electronic properties. The presence of both carboxylic acid and ester functionalities allows for versatile derivatization, making it a valuable intermediate in the synthesis of bioactive molecules or functional materials. Its stereochemistry (rac-(1R,2R)) may also be relevant for enantioselective applications. Suitable for research in asymmetric synthesis or as a building block for heterocyclic frameworks.
rac-(1R,2R)-2-4-(methoxycarbonyl)thiophen-2-ylcyclopropane-1-carboxylic acid structure
2227806-63-3 structure
商品名:rac-(1R,2R)-2-4-(methoxycarbonyl)thiophen-2-ylcyclopropane-1-carboxylic acid
CAS番号:2227806-63-3
MF:C10H10O4S
メガワット:226.249001979828
CID:6550755
PubChem ID:165827201

rac-(1R,2R)-2-4-(methoxycarbonyl)thiophen-2-ylcyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • rac-(1R,2R)-2-4-(methoxycarbonyl)thiophen-2-ylcyclopropane-1-carboxylic acid
    • 2227806-63-3
    • rac-(1R,2R)-2-[4-(methoxycarbonyl)thiophen-2-yl]cyclopropane-1-carboxylic acid
    • EN300-1738623
    • インチ: 1S/C10H10O4S/c1-14-10(13)5-2-8(15-4-5)6-3-7(6)9(11)12/h2,4,6-7H,3H2,1H3,(H,11,12)/t6-,7-/m1/s1
    • InChIKey: NNCFZOQETYFUFQ-RNFRBKRXSA-N
    • ほほえんだ: S1C=C(C(=O)OC)C=C1[C@@H]1C[C@H]1C(=O)O

計算された属性

  • せいみつぶんしりょう: 226.02997997g/mol
  • どういたいしつりょう: 226.02997997g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 291
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 91.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

rac-(1R,2R)-2-4-(methoxycarbonyl)thiophen-2-ylcyclopropane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1738623-2.5g
rac-(1R,2R)-2-[4-(methoxycarbonyl)thiophen-2-yl]cyclopropane-1-carboxylic acid
2227806-63-3
2.5g
$3925.0 2023-09-20
Enamine
EN300-1738623-10.0g
rac-(1R,2R)-2-[4-(methoxycarbonyl)thiophen-2-yl]cyclopropane-1-carboxylic acid
2227806-63-3
10g
$8611.0 2023-06-04
Enamine
EN300-1738623-0.25g
rac-(1R,2R)-2-[4-(methoxycarbonyl)thiophen-2-yl]cyclopropane-1-carboxylic acid
2227806-63-3
0.25g
$1841.0 2023-09-20
Enamine
EN300-1738623-0.1g
rac-(1R,2R)-2-[4-(methoxycarbonyl)thiophen-2-yl]cyclopropane-1-carboxylic acid
2227806-63-3
0.1g
$1761.0 2023-09-20
Enamine
EN300-1738623-0.5g
rac-(1R,2R)-2-[4-(methoxycarbonyl)thiophen-2-yl]cyclopropane-1-carboxylic acid
2227806-63-3
0.5g
$1922.0 2023-09-20
Enamine
EN300-1738623-5.0g
rac-(1R,2R)-2-[4-(methoxycarbonyl)thiophen-2-yl]cyclopropane-1-carboxylic acid
2227806-63-3
5g
$5807.0 2023-06-04
Enamine
EN300-1738623-1.0g
rac-(1R,2R)-2-[4-(methoxycarbonyl)thiophen-2-yl]cyclopropane-1-carboxylic acid
2227806-63-3
1g
$2002.0 2023-06-04
Enamine
EN300-1738623-10g
rac-(1R,2R)-2-[4-(methoxycarbonyl)thiophen-2-yl]cyclopropane-1-carboxylic acid
2227806-63-3
10g
$8611.0 2023-09-20
Enamine
EN300-1738623-5g
rac-(1R,2R)-2-[4-(methoxycarbonyl)thiophen-2-yl]cyclopropane-1-carboxylic acid
2227806-63-3
5g
$5807.0 2023-09-20
Enamine
EN300-1738623-0.05g
rac-(1R,2R)-2-[4-(methoxycarbonyl)thiophen-2-yl]cyclopropane-1-carboxylic acid
2227806-63-3
0.05g
$1682.0 2023-09-20

rac-(1R,2R)-2-4-(methoxycarbonyl)thiophen-2-ylcyclopropane-1-carboxylic acid 関連文献

rac-(1R,2R)-2-4-(methoxycarbonyl)thiophen-2-ylcyclopropane-1-carboxylic acidに関する追加情報

Racemic (1R,2R)-2-(4-(methoxycarbonyl)thiophen-2-yl)cyclopropane-1-carboxylic Acid: A Comprehensive Overview

The compound racemic (1R,2R)-2-(4-(methoxycarbonyl)thiophen-2-yl)cyclopropane-1-carboxylic acid, identified by the CAS number 2227806-63-3, is a structurally unique organic compound with significant potential in various fields of chemical research and application. This compound belongs to the class of cyclopropane derivatives, which have garnered considerable attention due to their unusual chemical reactivity and stability. The molecule features a cyclopropane ring fused with a thiophene moiety, further substituted with a methoxycarbonyl group and a carboxylic acid functional group. These structural elements contribute to its versatile chemical properties and make it an intriguing subject for both academic and industrial investigations.

Recent studies have highlighted the importance of cyclopropane-containing compounds in drug discovery. The compact and strained structure of the cyclopropane ring imparts unique electronic and steric properties, which can be exploited to design bioactive molecules. In the case of racemic (1R,2R)-2-(4-(methoxycarbonyl)thiophen-2-yl)cyclopropane-1-carboxylic acid, the presence of the thiophene ring further enhances its electronic versatility. Thiophene, being an aromatic heterocycle, is known for its ability to participate in various π-interactions, making it a valuable component in medicinal chemistry. The methoxycarbonyl group attached to the thiophene ring adds another layer of functionality, potentially influencing the compound's solubility and bioavailability.

The carboxylic acid group present in this compound is another key functional group that plays a significant role in its chemical behavior. Carboxylic acids are known for their ability to form salts and esters, which can be advantageous in drug delivery systems. Moreover, the presence of both acidic protons (from the carboxylic acid) and electron-withdrawing groups (such as the methoxycarbonyl) can influence the compound's reactivity in various chemical reactions. This makes it a promising candidate for further functionalization and exploration in synthetic chemistry.

From a synthetic standpoint, the preparation of racemic (1R,2R)-2-(4-(methoxycarbonyl)thiophen-2-yl)cyclopropane-1-carboxylic acid involves a series of well-established organic reactions. The synthesis typically begins with the formation of the thiophene ring through either cyclization or coupling reactions. Subsequent steps may include Friedel-Crafts alkylation or acylation to introduce substituents onto the thiophene ring. The cyclopropane ring is often formed via [2+1] cycloaddition reactions or through metal-mediated coupling processes. The final step involves introducing the carboxylic acid group, which can be achieved through oxidation or hydrolysis reactions.

Recent advancements in asymmetric synthesis have opened new avenues for producing enantiomerically pure versions of this compound. The use of chiral catalysts and auxiliaries has enabled researchers to achieve high enantioselectivity in key steps of the synthesis process. This is particularly important for applications in pharmacology, where stereochemistry plays a crucial role in determining biological activity and efficacy.

In terms of biological activity, racemic (1R,2R)-2-(4-(methoxycarbonyl)thiophen-2-yl)cyclopropane-1-carboxylic acid has shown promise as a potential lead compound in drug discovery programs targeting various therapeutic areas. Preclinical studies have demonstrated its ability to modulate specific cellular pathways and interact with key biomolecules involved in diseases such as cancer, inflammation, and neurodegenerative disorders. The compound's unique structure allows it to bind to protein targets with high affinity and selectivity, making it an attractive candidate for further preclinical development.

One area where this compound has shown particular promise is in anticancer drug development. Recent research has revealed that it exhibits potent antiproliferative activity against several human cancer cell lines without causing significant cytotoxicity to normal cells. This selectivity suggests that it could serve as a basis for developing targeted therapies with reduced side effects compared to conventional chemotherapeutic agents.

In addition to its pharmacological applications, racemic (1R,2R)-2-(4-(methoxycarbonyl)thiophen-2-yl)cyclopropane-1-carboxylic acid has also found utility in materials science. Its rigid structure and ability to form supramolecular assemblies make it a candidate for applications in nanotechnology and self-assembling materials. Researchers are exploring its potential as a building block for constructing advanced materials with tailored properties for use in electronics, sensors, and energy storage devices.

The environmental impact of this compound is another area of interest. As concerns about sustainability grow within the chemical industry, there is increasing demand for compounds that can be synthesized using environmentally friendly methods and that degrade safely under natural conditions. Preliminary studies indicate that racemic (1R,2R)-2-(4-(methoxycarbonyl)thiophen-2-yl)cyclopropane-1-carboxylic acid exhibits moderate biodegradability under aerobic conditions; however, further research is needed to fully assess its environmental footprint.

In conclusion, racemic (1R,2R)-[compound name] represents a fascinating example of how structural complexity can lead to diverse functional properties within organic compounds. Its unique combination of cyclopropane and thiophene moieties along with functional groups such as methoxycarbonyl and carboxylic acid renders it an invaluable tool for researchers across multiple disciplines—from medicinal chemistry to materials science. As ongoing studies continue to uncover new insights into its properties and applications, this compound stands poised to make significant contributions to both academic research and industrial innovation.

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